molecular formula C18H17N5O4S B2679403 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034456-04-5

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2679403
CAS No.: 2034456-04-5
M. Wt: 399.43
InChI Key: IRDNRKIBTBZDMR-UHFFFAOYSA-N
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Description

The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid molecule featuring two pharmacologically significant moieties:

Benzo[c][1,2,5]thiadiazol-2,2-dioxide: A bicyclic sulfonamide ring system known for its electron-withdrawing properties and metabolic stability.

4-Oxoquinazolin-3(4H)-yl: A quinazolinone scaffold associated with diverse biological activities, including kinase inhibition and antimicrobial effects.

While direct data on this compound’s synthesis or activity is unavailable in the provided evidence, structural analogs in the literature provide a basis for comparative analysis.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-21-15-8-7-12(9-16(15)22(2)28(21,26)27)20-17(24)10-23-11-19-14-6-4-3-5-13(14)18(23)25/h3-9,11H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDNRKIBTBZDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structural motifs demonstrate potent activity against various bacterial strains including Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the thiadiazole ring has been correlated with enhanced antimicrobial efficacy .

Activity Type Target Organisms IC50 Values
AntibacterialStaphylococcus aureus0.5 µM
Escherichia coli0.8 µM
AntifungalCandida albicans1.0 µM

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines including breast (MCF7), prostate (DU145), and pancreatic (PaCa2) cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

Cancer Cell Line IC50 Values
MCF70.3 µM
DU1450.25 µM
PaCa20.15 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit critical enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interference with DNA Synthesis : The quinazoline moiety may interact with DNA or RNA synthesis pathways, leading to impaired cell division.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells through caspase activation and mitochondrial membrane potential disruption .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

  • Antibacterial Study : A recent study evaluated the antibacterial properties against multi-drug resistant strains of bacteria and found that the compound exhibited superior activity compared to standard antibiotics .
  • Anticancer Research : In a comparative study involving various thiadiazole derivatives, this compound demonstrated the highest cytotoxicity against pancreatic cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics like cisplatin .

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Analogs
Compound Class Core Moieties Substituents/Linkers Reference
Target Compound Benzo[c][1,2,5]thiadiazol-2,2-dioxide + Quinazolinone Acetamide N/A
Thioxothiazolidinyl-acetamides Thioxothiazolidinone Cyclopentyl, benzyl, isobutyl groups
Phenoxymethylbenzoimidazole-triazoles Benzoimidazole + Thiazole-triazole Aryl thiazole, triazole-acetamide
Quinazolinone-thiazoles Dihydroquinazolinone Thiophenyl, substituted phenyl thiazoles
Imidazo[1,5-a]quinazolinones Tetrahydroimidazo-quinazolinone 4-Chlorophenyl, thioacetamide

Key Observations :

  • The target compound’s sulfonamide group (benzo[c]thiadiazole) distinguishes it from sulfur-containing analogs like thioxothiazolidinones () or thiazole-triazoles ().
  • Its quinazolinone moiety aligns with compounds in –5, which exhibit anti-tubercular and metal-binding activities .

Comparison :

  • The target compound likely employs coupling reactions (e.g., carbodiimide-mediated amide bond formation) similar to –3 .
  • Spectral characterization (e.g., NMR, IR) for structural analogs (e.g., 13C chemical shifts in ) provides a benchmark for validating the target’s sulfonamide and quinazolinone groups .
Table 3: Reported Activities of Structural Analogs
Compound Class Biological Activity Mechanism/Target Reference
Thioxothiazolidinyl-acetamides Urease inhibition Competitive inhibition
Quinazolinone-thiazoles Anti-tubercular (MIC: 1.6–12.5 µg/mL) Mycobacterium tuberculosis
Imidazo[1,5-a]quinazolinones Metal-binding, potential enzyme inhibition DFT-NMR-confirmed thioacetamide

Inferences for the Target Compound :

  • The sulfonamide group may enhance metabolic stability compared to thioamide analogs () .

Challenges and Divergences

  • Synthetic Complexity: The bicyclic benzo[c]thiadiazole core may require harsher conditions (e.g., elevated temperatures) compared to monocyclic thiazolidinones .
  • Activity Trade-offs: While thioxothiazolidinones show urease inhibition (), the target’s sulfonamide group might reduce reactivity toward thiol-containing enzymes .

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